4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid
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Overview
Description
4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a benzo[d]oxazole ring substituted with carboxy(hydroxy)methyl and carboxylic acid groups. The molecular formula of this compound is C10H7NO6, and it has a molecular weight of 237.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with carboxylic acid derivatives in the presence of dehydrating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce hydroxylated or alkylated oxazole compounds .
Scientific Research Applications
4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
4-Benzoxazoleacetic acid: Similar in structure but with different functional groups.
2,4-Benzoxazolediacetic acid: Contains additional carboxylic acid groups.
Uniqueness: 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with biological molecules and its diverse reactivity make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H7NO6 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-[carboxy(hydroxy)methyl]-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c12-7(9(13)14)4-2-1-3-5-6(4)11-8(17-5)10(15)16/h1-3,7,12H,(H,13,14)(H,15,16) |
InChI Key |
KMCWHWUOAQEEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
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